染料木黄酮-2',6'-d2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

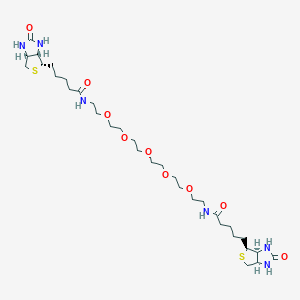

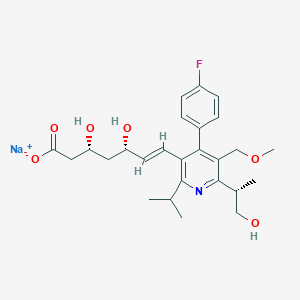

Genistein-2',6'-d2 (also known as 2',6'-dihydroxygenistein) is a natural isoflavone compound found in the plant family Fabaceae. It is a derivative of the phytoestrogen genistein and has been studied for its potential applications in biomedical research. This compound has been used in various scientific studies due to its unique biochemical and physiological effects. The aim of

科学研究应用

Cancer Treatment and Prevention

Genistein-2’,6’-d2: has been extensively studied for its anti-cancer properties. It is known to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and prostate cancers . Its mechanism involves altering Bcl-2 family proteins and deactivating key signaling pathways like MAPK (ERK1/2) and PI3K/AKT . This makes it a promising candidate for developing new cancer therapies.

Cardiovascular Health

Research suggests that Genistein-2’,6’-d2 may benefit cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis . Its antioxidant properties help in preventing the oxidation of LDL cholesterol, a key factor in the development of heart disease.

Bone Health and Osteoporosis

Genistein-2’,6’-d2 exhibits estrogen-like activity, which is beneficial in protecting against bone loss and osteoporosis, especially in postmenopausal women . It has been shown to enhance bone formation and density, making it a valuable component in bone health supplements.

Neuroprotection

The neuroprotective effects of Genistein-2’,6’-d2 are being explored, with studies indicating its potential in preventing neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to modulate signaling pathways could be key in protecting neuronal cells from damage.

Diabetes Management

Genistein-2’,6’-d2 has demonstrated potential in diabetes management by improving insulin sensitivity and glucose metabolism . Its role in modulating pathways involved in insulin signaling suggests it could be used as a supplementary treatment for type 2 diabetes.

Skin Health

In dermatology, Genistein-2’,6’-d2 is being investigated for its skin-protective properties. It may help in treating conditions like psoriasis and eczema due to its anti-inflammatory effects . Additionally, its potential in enhancing skin elasticity and reducing wrinkles is of interest in cosmetic applications.

属性

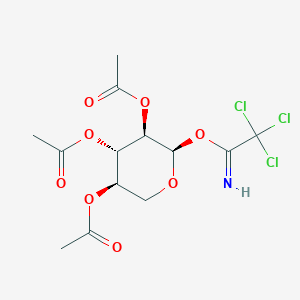

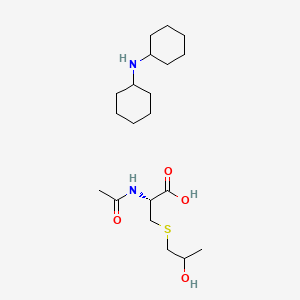

IUPAC Name |

3-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBJGXHYKVUXJN-NMQOAUCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=CC(=CC(=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901171372 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Genistein-2',6'-d2 | |

CAS RN |

315204-48-9 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315204-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

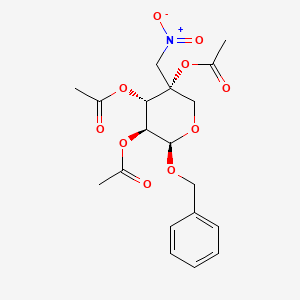

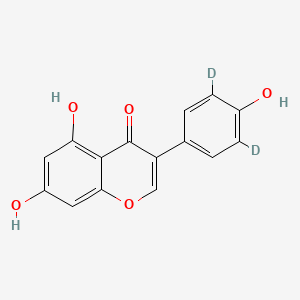

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)